(6-Chloro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester
Overview
Description
(6-Chloro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chloro-substituted phenyl group attached to an imidazo[1,2-a]pyridine ring, which is further linked to a carbamic acid methyl ester group. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in scientific research.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
It’s known that imidazo[1,2-a]pyridine analogues interact with their targets to inhibit their function . The nature of the substituent in the C6 position of the imidazo[1,2-a]pyridine ring was found to be responsible for the compound’s activity .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues are known to affect various biochemical pathways related to the function of their targets .
Pharmacokinetics
A compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring was found to have good microsomal stability (t 1/2 – human 83 min and mouse 63 min) .
Result of Action
Imidazo[1,2-a]pyridine analogues are known to have significant activity against mdr-tb and xdr-tb .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of imidazo[1,2-a]pyridines has been achieved under microwave irradiation in a solvent- and catalyst-free method . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The chloro-substituted phenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the carbamic acid methyl ester group is attached using carbamoylation reactions, often employing reagents such as methyl chloroformate or methyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions often performed in anhydrous conditions.
Substitution: Amines, thiols; reactions conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
(6-Chloro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for fluid resuscitation.
Uniqueness
(6-Chloro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Unlike simpler compounds like dichloroaniline, this compound’s structure allows for more complex interactions and applications in various scientific fields.
Properties
IUPAC Name |
methyl N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-21-15(20)18-14-13(10-5-3-2-4-6-10)17-12-8-7-11(16)9-19(12)14/h2-9H,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWVLAJUEREYOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331431 | |
Record name | methyl N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202679 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
335418-66-1 | |
Record name | methyl N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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